

structural differences between alkali-free and alkali-containing aluminoborosilicate glass

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum borosilicate

Cat. No.: B1174108

[Get Quote](#)

A Comprehensive Guide to the Structural and Performance Differences Between Alkali-Free and Alkali-Containing Aluminoborosilicate Glass

For researchers, scientists, and professionals in drug development, the choice of glass for laboratory apparatus and pharmaceutical packaging is critical. Aluminoborosilicate glasses are a prominent class of materials known for their excellent chemical durability and thermal stability. Within this family, a key distinction lies in the presence or absence of alkali metal ions, which significantly influences the glass structure and its resulting properties. This guide provides an in-depth comparison of alkali-free and alkali-containing aluminoborosilicate glasses, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable material for specific applications.

Fundamental Structural Differences

The atomic arrangement within aluminoborosilicate glass dictates its macroscopic properties. The primary network formers are silica (SiO_2) and boric oxide (B_2O_3), creating a three-dimensional framework of $[\text{SiO}_4]$ and $[\text{BO}_3]$ or $[\text{BO}_4]$ units. Alumina (Al_2O_3) acts as an intermediate, capable of participating in the network as $[\text{AlO}_4]$ tetrahedra.

Alkali-Containing Aluminoborosilicate Glass: In this type of glass, alkali metal ions such as sodium (Na^+) and potassium (K^+) are incorporated as network modifiers. These ions disrupt the glass network by creating non-bridging oxygens (NBOs), which are oxygen atoms bonded to only one silicon or boron atom. This disruption leads to a less polymerized and more open glass structure. Alkali ions also play a crucial role as charge compensators for the negatively

charged $[\text{AlO}_4]^-$ tetrahedra, which is necessary to maintain overall charge neutrality in the glass.

Alkali-Free Aluminoborosilicate Glass: To avoid the issues associated with mobile alkali ions, such as ion leaching and electrical conductivity, alkali-free compositions have been developed. In these glasses, alkaline earth oxides like calcium oxide (CaO) and magnesium oxide (MgO) are used as network modifiers. Divalent cations (e.g., Ca^{2+} , Mg^{2+}) are more effective at charge compensation and tend to form more bridging bonds compared to monovalent alkali ions. This results in a more tightly cross-linked and robust glass network with a higher degree of polymerization.

Comparative Analysis of Physicochemical Properties

The structural variations between alkali-free and alkali-containing aluminoborosilicate glasses give rise to significant differences in their chemical, thermal, and mechanical properties.

Chemical Durability

The resistance of glass to chemical attack is paramount in laboratory and pharmaceutical applications to prevent contamination and ensure the integrity of contained substances.

Alkali-containing glasses are more susceptible to chemical corrosion, particularly in acidic and neutral environments. The mobile alkali ions can be leached out of the glass matrix through an ion-exchange process with H^+ or H_3O^+ ions from the solution. This process can alter the pH of the solution and compromise the glass surface.

Alkali-free glasses, with their more robust and less porous network, exhibit superior chemical durability. The stronger bonding of alkaline earth metals within the glass structure minimizes ion leaching, making them highly resistant to attack from water, acids, and other chemicals.

Property	Alkali-Containing Aluminoborosilicate Glass	Alkali-Free Aluminoborosilicate Glass
Acid Resistance	Lower	Higher
Alkali Resistance	Moderate	High
Water Resistance	Good	Excellent

Thermal Properties

Thermal properties, such as the coefficient of thermal expansion (CTE) and thermal shock resistance, are critical for applications involving temperature fluctuations.

The more open structure of alkali-containing glasses generally leads to a higher coefficient of thermal expansion. The weaker ionic bonds associated with alkali metals allow for greater atomic vibration and expansion upon heating.

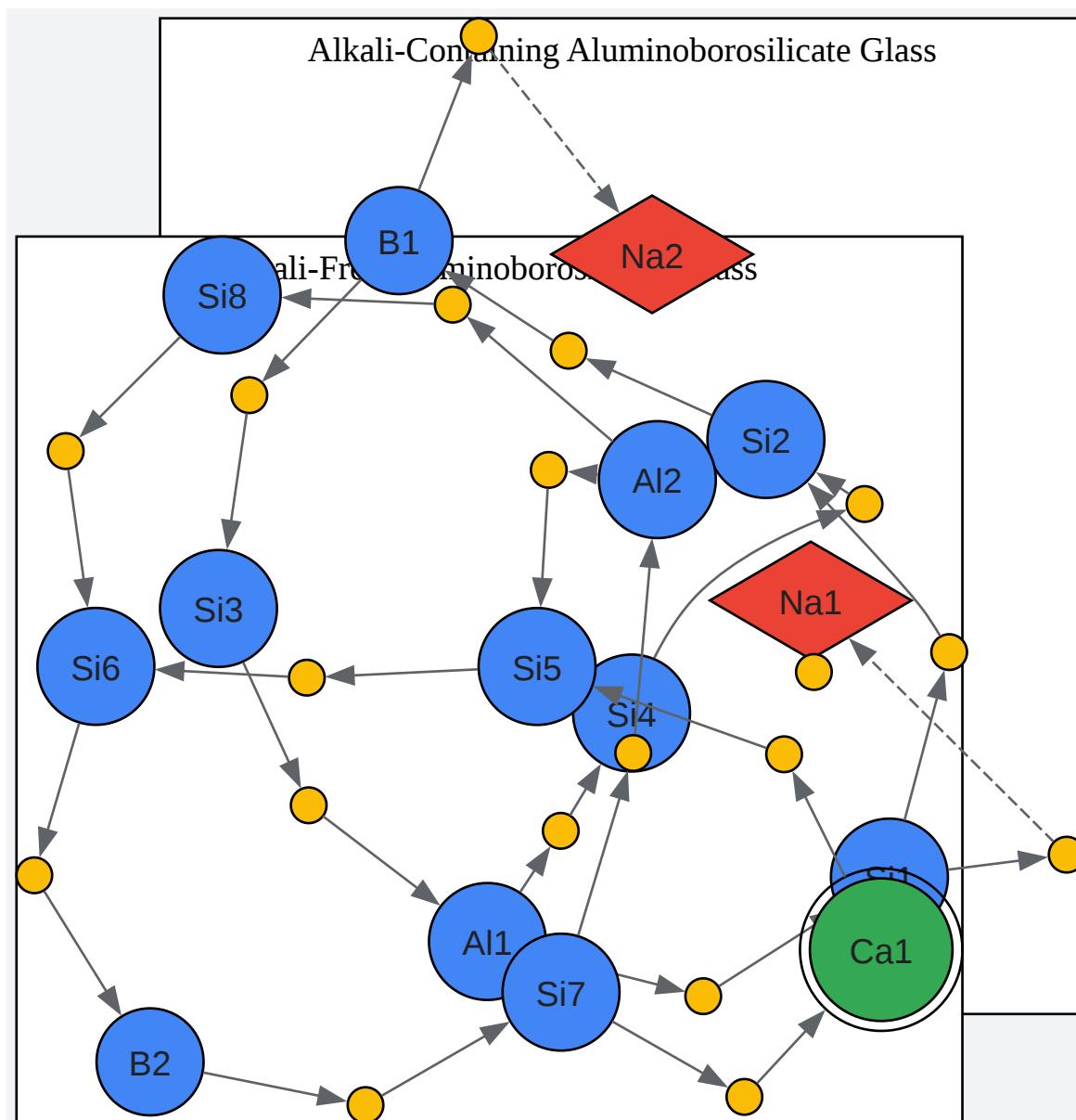
Conversely, the tightly packed and highly cross-linked network of alkali-free glasses results in a lower CTE. This makes them more resistant to thermal shock and dimensionally stable over a wider range of temperatures.

Property	Alkali-Containing Aluminoborosilicate Glass	Alkali-Free Aluminoborosilicate Glass
Coefficient of Thermal Expansion (CTE) ($\times 10^{-6}/K$)	4.0 - 5.0	3.0 - 4.0
Glass Transition Temperature (Tg) (°C)	550 - 650	650 - 750
Softening Point (°C)	800 - 900	900 - 1000

Mechanical Properties

The mechanical integrity of glassware is essential for safety and reliability.

The presence of NBOs in alkali-containing glasses can act as points of weakness in the glass network, generally leading to lower mechanical strength and hardness compared to their alkali-


free counterparts.

The highly polymerized and interconnected network of alkali-free glasses imparts greater rigidity and resistance to mechanical stress, resulting in higher hardness and Young's modulus.

Property	Alkali-Containing Aluminoborosilicate Glass	Alkali-Free Aluminoborosilicate Glass
Density (g/cm ³)	2.3 - 2.5	2.5 - 2.7
Young's Modulus (GPa)	60 - 70	70 - 80
Vickers Hardness (GPa)	5.5 - 6.5	6.5 - 7.5

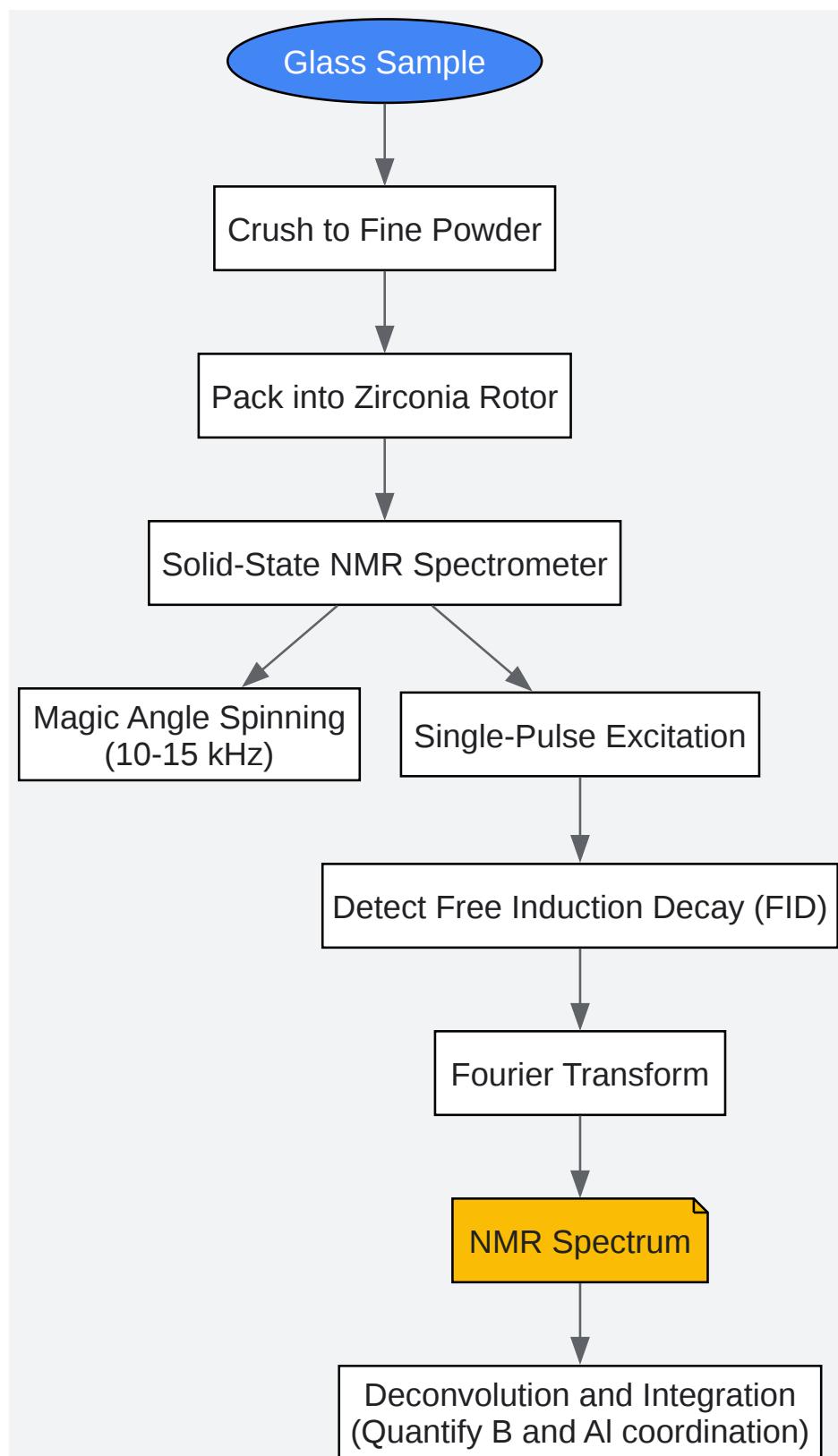
Visualizing the Structural Differences

The following diagrams, generated using the DOT language, illustrate the conceptual structural differences between the two types of glass.

[Click to download full resolution via product page](#)

Caption: Simplified 2D representation of alkali-containing vs. alkali-free glass networks.

Experimental Protocols


The characterization of aluminoborosilicate glasses involves a suite of analytical techniques to probe their structure and properties. Below are detailed methodologies for key experiments.

Structural Analysis: Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) Spectroscopy

Objective: To determine the coordination environment of key network-forming atoms (e.g., ^{11}B , ^{27}Al , ^{29}Si).

Methodology:

- Sample Preparation: Glass samples are crushed into a fine powder and packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
- Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning probe is used.
- ^{11}B MAS-NMR:
 - Spectrometer Frequency: 200-500 MHz.
 - Spinning Speed: 10-15 kHz.
 - Pulse Sequence: A single-pulse excitation is typically used.
 - Reference: Solid boric acid (H_3BO_3) or a liquid $\text{BF}_3\cdot\text{OEt}_2$ standard.
 - Analysis: The relative areas of the peaks corresponding to trigonal $[\text{BO}_3]$ and tetrahedral $[\text{BO}_4]$ units are determined to quantify their proportions.
- ^{27}Al MAS-NMR:
 - Spectrometer Frequency: 200-500 MHz.
 - Spinning Speed: 10-15 kHz.
 - Pulse Sequence: A single-pulse excitation with a short pulse width to ensure quantitative excitation of the central transition.
 - Reference: 1M aqueous solution of $\text{Al}(\text{NO}_3)_3$.
 - Analysis: The chemical shift of the resonance provides information on the coordination number of aluminum, with ^{4}Al , ^{5}Al , and ^{6}Al species appearing at distinct frequency ranges.

[Click to download full resolution via product page](#)

Caption: Workflow for MAS-NMR analysis of glass structure.

Chemical Durability Testing (based on ISO 719 / USP <660>)

Objective: To quantify the resistance of the glass to aqueous attack.

Methodology:

- Sample Preparation: The glass is crushed and sieved to a specific particle size range (e.g., 300-500 μm). The powder is then washed with acetone and dried.
- Leaching Procedure:
 - A known mass of the glass powder (e.g., 2 g) is placed in a borosilicate glass flask.
 - A specific volume of high-purity water (e.g., 50 mL) is added.
 - The flask is heated in an autoclave at a controlled temperature (e.g., 121°C) for a defined period (e.g., 60 minutes).
- Analysis of Leachate:
 - After cooling, an aliquot of the leachate is taken.
 - The amount of alkali leached from the glass is determined by titration with a standard acid solution (e.g., 0.01 M HCl) using a suitable indicator (e.g., methyl red).
 - Alternatively, the concentration of leached ions (e.g., Si, B, Na, Ca) can be quantified using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
- Data Reporting: The results are typically expressed as the volume of acid consumed per gram of glass or the concentration of leached ions in the solution.

Thermal Expansion Measurement (based on ASTM E228)

Objective: To determine the coefficient of thermal expansion (CTE).

Methodology:

- Sample Preparation: A rectangular or cylindrical glass specimen of known dimensions is prepared. The ends should be flat and parallel.
- Instrumentation: A push-rod dilatometer is used.
- Measurement Procedure:
 - The specimen is placed in the dilatometer furnace.
 - The push-rod, made of a material with a known low thermal expansion (e.g., fused silica), is brought into contact with the specimen.
 - The sample is heated at a controlled rate (e.g., 3-5 °C/min) over the desired temperature range.
 - The change in length of the specimen as a function of temperature is recorded by a displacement sensor.
- Calculation: The mean coefficient of linear thermal expansion (α) is calculated using the following formula: $\alpha = (\Delta L / L_0) / \Delta T$ where ΔL is the change in length, L_0 is the initial length, and ΔT is the change in temperature.

Mechanical Strength Testing (based on ASTM C158)

Objective: To determine the flexural strength (modulus of rupture) of the glass.

Methodology:

- Sample Preparation: Rectangular glass bars with specific dimensions are cut and the edges are finished to minimize surface flaws.
- Instrumentation: A universal testing machine equipped with a three-point or four-point bending fixture is used.
- Testing Procedure:
 - The glass specimen is placed on the support spans of the bending fixture.

- A load is applied to the specimen at a constant crosshead speed until fracture occurs.
- The fracture load is recorded.
- Calculation: The modulus of rupture (MOR) is calculated based on the fracture load, the dimensions of the specimen, and the geometry of the loading fixture.

Conclusion

The presence or absence of alkali ions in aluminoborosilicate glass fundamentally alters its network structure, leading to significant differences in performance. Alkali-free aluminoborosilicate glasses, with their more robust and highly cross-linked network, generally offer superior chemical durability, lower thermal expansion, and enhanced mechanical properties. In contrast, alkali-containing aluminoborosilicate glasses are typically easier to melt and form but may be less suitable for applications where high chemical resistance and dimensional stability are paramount. For researchers and professionals in drug development, a thorough understanding of these differences is essential for selecting the optimal glass composition that ensures the safety, stability, and integrity of their work.

- To cite this document: BenchChem. [structural differences between alkali-free and alkali-containing aluminoborosilicate glass]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174108#structural-differences-between-alkali-free-and-alkali-containing-aluminoborosilicate-glass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com